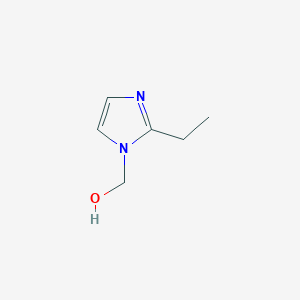

(2-Ethyl-1H-imidazol-1-yl)methanol

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(2-ethylimidazol-1-yl)methanol |

InChI |

InChI=1S/C6H10N2O/c1-2-6-7-3-4-8(6)5-9/h3-4,9H,2,5H2,1H3 |

InChI Key |

OWGGDJBALFETFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol from 2-ethylimidazole and formaldehyde

The following technical guide details the synthesis, mechanism, and application of (2-Ethyl-1H-imidazol-1-yl)methanol , a critical intermediate and latent curing agent in the polymer industry.

Executive Summary

This guide outlines the synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol via the nucleophilic addition of 2-ethylimidazole (2-EI) to formaldehyde . This compound belongs to the class of N-methylol imidazoles, widely utilized as latent curing agents for epoxy resins. Unlike free imidazoles which cure epoxies rapidly at room temperature, N-hydroxymethyl derivatives provide extended pot life (latency) by blocking the active N1 site until thermal activation reverses the reaction, releasing the catalytic imidazole and formaldehyde.

Key Chemical Data:

| Parameter | Specification |

|---|---|

| Target Molecule | (2-Ethyl-1H-imidazol-1-yl)methanol |

| Precursor A | 2-Ethylimidazole (CAS: 1072-62-4) |

| Precursor B | Paraformaldehyde (CAS: 30525-89-4) or Formalin |

| Reaction Type | N-Hydroxymethylation (Nucleophilic Addition) |

| Primary Utility | Latent Epoxy Curing, Pharmaceutical Intermediate |[1][2]

Mechanistic Insight & Reaction Dynamics[4][5]

The synthesis is an equilibrium-controlled nucleophilic addition. The imidazole ring contains two nitrogen atoms: the "pyrrole-like" N1 (protonated) and the "pyridine-like" N3 (basic). In 2-ethylimidazole, the N1-H is weakly acidic (pKa ~14.5), allowing it to act as a nucleophile toward the highly electrophilic carbonyl carbon of formaldehyde.

Reaction Pathway

The reaction proceeds without a strong external catalyst, driven by the nucleophilicity of the imidazole nitrogen.

Figure 1: Reaction pathway showing the forward synthesis and the thermal reversibility characteristic of latent curing agents.

Critical Process Parameter (CPP) - Equilibrium Control: The reaction is reversible (retro-aldol type). High temperatures during synthesis can shift the equilibrium back to the reactants. Therefore, temperature control (50–60°C) is vital to maximize yield, while higher temperatures (>100°C) are reserved for the application phase (curing) to release the active catalyst.

Experimental Protocol

This protocol uses Paraformaldehyde (PFA) instead of aqueous formalin. PFA is preferred for industrial synthesis of curing agents to minimize water introduction, which can be detrimental to epoxy resin stability.

Materials Required[5][6][7][8][9][10][11][12]

-

Paraformaldehyde: Reagent grade (95%+), powder.

-

Solvent: Toluene (preferred for crystallization) or Methanol (for solution grades).

-

Catalyst (Optional): Triethylamine (trace) can accelerate PFA depolymerization, though 2-EI is sufficiently basic to auto-catalyze.

Step-by-Step Methodology

Phase 1: Setup and Dissolution

-

Equipment: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvation: Charge 1.0 molar equivalent of 2-Ethylimidazole into the flask.

-

Solvent Addition: Add Toluene (approx. 3-4 mL per gram of 2-EI). Toluene is chosen because the starting material is soluble, but the polar N-hydroxymethyl product is less soluble, aiding isolation.

-

Heating: Warm the solution to 50°C to ensure complete dissolution of 2-EI.

Phase 2: Reaction (N-Methylolation)

-

PFA Addition: Slowly add 1.05 molar equivalents of Paraformaldehyde powder while stirring.

-

Note: A slight excess of PFA accounts for depolymerization losses.

-

-

Digestion: Maintain the temperature at 50–55°C for 4–6 hours .

-

Observation: The cloudy suspension of PFA will gradually clear as it depolymerizes and reacts with the imidazole.

-

-

Monitoring: Monitor reaction progress via TLC (MeOH/DCM) or HPLC. Disappearance of free 2-EI indicates completion.

Phase 3: Isolation and Purification[5]

-

Cooling: Slowly cool the reaction mixture to 0–5°C using an ice bath.

-

Crystallization: The product, (2-ethyl-1H-imidazol-1-yl)methanol, should precipitate as a white crystalline solid due to its increased polarity and lower solubility in cold toluene.

-

Filtration: Filter the solids under vacuum.

-

Washing: Wash the filter cake with cold toluene or diethyl ether to remove unreacted 2-EI.

-

Drying: Dry the product in a vacuum oven at 40°C .

-

Warning: Do NOT exceed 60°C during drying, as the product may revert to 2-EI and formaldehyde.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of (2-ethyl-1H-imidazol-1-yl)methanol.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

| Technique | Expected Signal / Result | Interpretation |

| Melting Point | ~75–85°C (Estimated) | Sharp melting point confirms purity. Broad range indicates unreacted starting material or wetness. |

| FT-IR | Broad band @ 3100-3400 cm⁻¹ | O-H stretching vibration of the hydroxymethyl group. |

| FT-IR | Absence of ~1700 cm⁻¹ | Confirms no free formaldehyde (carbonyl) remains. |

| 1H-NMR | Singlet @ ~5.4 ppm (2H) | Distinctive signal for the N-CH₂-O methylene protons. |

| Solubility | Soluble in MeOH, Water; Insoluble in Hexane | Polarity shift from 2-EI confirms functionalization. |

Self-Validating Check: If the product smells strongly of formaldehyde during drying at 40°C, the reaction did not go to completion, or the product is decomposing. Re-crystallize immediately.

Application: Latency in Epoxy Systems

The utility of (2-ethyl-1H-imidazol-1-yl)methanol lies in its thermal instability at curing temperatures.

-

Room Temperature: The bulky hydroxymethyl group blocks the N1 nitrogen, preventing it from attacking the epoxide ring. This allows for "one-pot" epoxy mixtures with shelf lives of weeks to months.

-

Elevated Temperature (>120°C): The compound undergoes thermolysis:

-

Curing: The liberated 2-ethylimidazole initiates rapid cross-linking of the epoxy resin.

Safety and Handling

-

Formaldehyde Exposure: Even when using Paraformaldehyde, formaldehyde gas can be generated. Work must be performed in a fume hood . Formaldehyde is a known carcinogen and sensitizer.

-

Thermal Runaway: While the synthesis is mildly exothermic, the primary risk is during the application in epoxy bulk curing, where the release of 2-EI can cause rapid exotherms.

-

Storage: Store the isolated product in a tightly sealed container at <25°C . Moisture can catalyze the hydrolysis of the N-hydroxymethyl bond, degrading the product back to liquid 2-EI.

References

-

PrepChem. (n.d.). Synthesis of 1-hydroxymethyl-2-ethyl-4-methylimidazole. Retrieved October 26, 2025, from [Link]

-

Shikoku Chemicals Corporation. (n.d.). Imidazole Curing Agents: Mechanisms and Applications. Retrieved October 26, 2025, from [Link]

-

Shin, J. S., et al. (2017). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry. Retrieved October 26, 2025, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-(2-HYDROXYETHYL)-2-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Ethylimidazole, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-Ethylimidazole cas 1072-62-4 [minglangchem.com]

- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

Chemical Structure Analysis of N-hydroxymethyl-2-ethylimidazole Derivatives: A Methodological Compendium

An In-Depth Technical Guide

Foreword: The Imperative for Rigorous Structural Characterization

In the landscape of modern drug development and materials science, heterocyclic compounds are foundational. Among these, imidazole derivatives are of paramount importance, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2] The introduction of specific substituents, such as the N-hydroxymethyl and 2-ethyl groups, onto the imidazole ring creates a unique chemical entity with distinct physicochemical properties that demand precise characterization. The N-hydroxymethyl group, in particular, can introduce new hydrogen bonding capabilities and potential reactivity, making its unambiguous identification critical.

This guide provides a comprehensive framework for the structural elucidation of N-hydroxymethyl-2-ethylimidazole derivatives. It is designed for researchers, scientists, and drug development professionals who require a multi-faceted, robust analytical strategy. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating system of characterization. The accurate determination of molecular structure is the bedrock of safety, efficacy, and quality control, and the methodologies detailed herein are designed to establish that foundation with confidence.[3][4]

The Strategic Application of Analytical Techniques

A single analytical technique is rarely sufficient for the complete characterization of a novel chemical entity. A synergistic and integrated approach is essential for unambiguous structural elucidation, purity assessment, and physicochemical profiling.[3] For N-hydroxymethyl-2-ethylimidazole derivatives, the primary analytical arsenal includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are indispensable for purity determination and are often coupled with spectroscopic detectors.[4]

The logical relationship between these techniques and the information they provide is crucial. Each method offers a unique piece of the structural puzzle, and their combined data provide a complete and validated picture of the molecule.

Caption: Logical relationships between analytical techniques and derived information.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: FTIR spectroscopy serves as a rapid and indispensable tool for the initial confirmation of key functional groups.[3] For N-hydroxymethyl-2-ethylimidazole derivatives, its primary utility lies in unequivocally identifying the hydroxyl (-OH) group. The presence of the N-CH₂-OH moiety will give rise to a characteristic broad absorption band for the O-H stretching vibration, typically in the 3500-3200 cm⁻¹ region.[5][6] This broadness is a direct result of intermolecular hydrogen bonding. The absence of this band would immediately call the proposed structure into question. Additionally, FTIR confirms the presence of the imidazole ring through its C=N and C=C stretching vibrations and the alkyl groups (ethyl and methylene) via their C-H stretching and bending modes.

Table 1: Key FTIR Absorption Bands for N-hydroxymethyl-2-ethylimidazole

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2980 - 2850 | Medium-Strong |

| Imidazole Ring (C=N, C=C) | Stretching | 1650 - 1450 | Medium-Variable |

| Hydroxymethyl (C-O) | Stretching | 1100 - 1000 | Medium-Strong |

Note: Exact positions can vary based on the sample's physical state and intermolecular interactions.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the N-hydroxymethyl-2-ethylimidazole derivative with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum to identify the key absorption bands.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of the analyte.[2] For N-hydroxymethyl-2-ethylimidazole (C₆H₁₀N₂O, Molecular Weight: 126.16 g/mol ), observing the molecular ion peak is the primary goal. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula.[1] Techniques like Electrospray Ionization (ESI) are well-suited for these polar molecules, typically yielding the protonated molecule [M+H]⁺ at m/z 127.17. The fragmentation pattern observed in the mass spectrum provides additional structural evidence, often showing losses of key groups like the hydroxymethyl moiety (-CH₂OH, 31 Da) or the ethyl group (-C₂H₅, 29 Da).

Table 2: Expected Mass Spectral Data (ESI-MS)

| Ion | Formula | Calculated m/z (Monoisotopic) | Information Provided |

| [M+H]⁺ | [C₆H₁₁N₂O]⁺ | 127.0866 | Confirms Molecular Weight |

| [M-C₂H₅]⁺ | [C₄H₅N₂O]⁺ | 97.0396 | Loss of ethyl group |

| [M-CH₂OH]⁺ | [C₅H₉N₂]⁺ | 97.0760 | Loss of hydroxymethyl group |

| [M-H₂O+H]⁺ | [C₆H₉N₂]⁺ | 109.0760 | Loss of water |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).

-

Chromatographic Separation (HPLC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

Mass Range: Scan from m/z 50 to 300.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Identify the [M+H]⁺ ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[1] For N-hydroxymethyl-2-ethylimidazole derivatives, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments.

-

¹H NMR: Will show distinct signals for the two non-equivalent protons on the imidazole ring, the CH₂ and CH₃ protons of the ethyl group, the N-CH₂ protons of the hydroxymethyl group, and the exchangeable -OH proton. The coupling patterns (e.g., the quartet and triplet for the ethyl group) are critical for confirming connectivity.[7]

-

¹³C NMR: Will reveal signals for all six unique carbon atoms in the molecule, including the three distinct carbons of the imidazole ring and the carbons of the ethyl and hydroxymethyl substituents.[8]

-

2D NMR (e.g., HSQC, HMBC): These experiments are crucial for resolving any ambiguities. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton to its directly attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals longer-range couplings (2-3 bonds) between protons and carbons, allowing for the definitive piecing together of the molecular fragments. This is especially useful for confirming the attachment of the hydroxymethyl and ethyl groups to the correct positions on the imidazole ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ring C4/C5 | -CH= | ~6.9-7.1 (2H, two singlets) | ~120-128 |

| Ring C2 | -C-Et | - | ~150 |

| N-CH₂-OH | Methylene | ~5.5 (2H, singlet) | ~75 |

| N-CH₂-OH | Hydroxyl | Variable (1H, broad singlet) | - |

| -CH₂-CH₃ | Methylene | ~2.7 (2H, quartet) | ~22 |

| -CH₂-CH₃ | Methyl | ~1.3 (3H, triplet) | ~13 |

Note: Chemical shifts are predictive and can be influenced by solvent and concentration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR Acquisition (if needed): Run standard HSQC and HMBC experiments to establish C-H and long-range C-H correlations.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: When a suitable single crystal can be grown, X-ray crystallography provides the gold standard for structural determination. It offers an unambiguous 3D model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[9][10] For N-hydroxymethyl-2-ethylimidazole, this technique would definitively confirm the planarity of the imidazole ring, the geometry of the substituents, and reveal how the hydroxymethyl group participates in the crystal packing via hydrogen bonds.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen gas (e.g., at 100 K) is often used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern of thousands of reflections.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[9] The initial structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

-

Structure Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.

Integrated Analytical Workflow: A Self-Validating System

A robust analytical strategy follows a logical progression, where each step builds upon the last. This workflow ensures that by the final step, the structure is confirmed with an exceptionally high degree of confidence.

Caption: An integrated workflow for the characterization of new derivatives.

This workflow demonstrates trustworthiness because it is a self-validating system. For instance, if FTIR fails to show a hydroxyl peak, the subsequent NMR and MS data would be inconsistent with the proposed structure, forcing a re-evaluation at an early stage. If HPLC shows multiple impurity peaks, the NMR will be complex and uninterpretable, again halting progress until better purification is achieved. Each step provides a quality gate for the next, ensuring the final characterized compound is both structurally correct and of known purity.

References

- Title: A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)

- Title: Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives Source: Der Pharma Chemica URL

- Title: The crystal structure of imidazole at -150degreesC Source: Digital CSIC URL

- Title: Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers Source: Benchchem URL

- Title: Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives Source: Scientific & Academic Publishing URL

- Title: Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity Source: JOCPR URL

- Title: X-ray crystallographic and biochemical characterization of the inhibitory action of an imidazole-dioxolane compound on heme oxygenase Source: PubMed URL

- Title: A Review on Medicinally Important Heterocyclic Compounds Source: A Review on Medicinally Important Heterocyclic Compounds URL

- Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL

- Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: MDPI URL

- Title: ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No.

- Title: Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis Source: MDPI URL

- Title: Variable temperature FTIR spectra of hydroxyl peak.

- Title: Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Source: Asian Publication Corporation URL

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mdpi.com [mdpi.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. mdpi.com [mdpi.com]

- 9. digital.csic.es [digital.csic.es]

- 10. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 11. X-ray crystallographic and biochemical characterization of the inhibitory action of an imidazole-dioxolane compound on heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinguishing 2-Ethylimidazole and (2-Ethyl-1H-imidazol-1-yl)methanol: A Guide to Structure, Reactivity, and Application

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of heterocyclic chemistry and drug discovery, imidazole derivatives serve as foundational scaffolds for a vast array of functional molecules.[1][2][3] This guide provides a detailed comparative analysis of two closely related, yet functionally distinct, imidazole building blocks: 2-Ethylimidazole (2-EI) and its N1-hydroxymethylated derivative, (2-Ethyl-1H-imidazol-1-yl)methanol (2-EIM-OH). We will dissect their structural nuances, compare their physicochemical properties, and explore the profound impact these differences have on their chemical reactivity and strategic utility in synthesis and drug development. This document serves as a technical resource for researchers, scientists, and process chemists to inform the selection and application of these critical intermediates.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[4] This structure is a cornerstone in medicinal chemistry, appearing in natural products like the amino acid histidine and in numerous blockbuster drugs.[2] Its prevalence stems from its unique electronic properties: the lone pair of electrons on one nitrogen atom imparts basicity, while the other nitrogen's proton can act as a hydrogen bond donor, making the scaffold an excellent pharmacophore for interacting with biological targets.[1] Understanding the subtle modifications to this core, such as the ones differentiating 2-EI and 2-EIM-OH, is paramount for designing novel synthetic pathways and active pharmaceutical ingredients (APIs).

Profile of 2-Ethylimidazole (CAS: 1072-62-4)

2-Ethylimidazole (2-EI) is a foundational building block characterized by an ethyl group at the C2 position of the imidazole ring.[4] This substitution leaves the N1 position with a reactive proton (N-H), a feature that defines much of its chemistry.

Chemical Structure and Properties

2-EI typically presents as a white to light yellow crystalline solid or flakes.[5][6][7] Its properties make it a versatile component in both industrial and research settings.

Table 1: Physicochemical Properties of 2-Ethylimidazole

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1072-62-4 | [4][5][8][9][10] |

| Molecular Formula | C₅H₈N₂ | [4][6][7][8][10] |

| Molecular Weight | 96.13 g/mol | [6][7][8][9][10] |

| Appearance | White to slightly yellow flakes/solid | [5][6][7] |

| Melting Point | 78-81 °C | [5][6][8] |

| Boiling Point | 268 °C | [5][6][8] |

| Solubility | Soluble in water and organic solvents |[4] |

Synthesis and Reactivity

The synthesis of 2-substituted imidazoles like 2-EI often follows the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl (glyoxal), an aldehyde (propionaldehyde for the ethyl group), and ammonia.[11][12]

The reactivity of 2-EI is dominated by two primary sites:

-

The N1 Proton: The N-H proton is weakly acidic and can be readily removed by a base, allowing for N-alkylation, N-acylation, and other substitutions at this position.

-

The N3 Lone Pair: The sp²-hybridized nitrogen at position 3 has a lone pair of electrons, making it a nucleophilic and basic site. This allows 2-EI to act as a base, a catalyst, and a ligand for metal complexes.[7][9]

Core Applications

2-Ethylimidazole is a widely used industrial chemical and synthetic intermediate.

-

Epoxy Curing Agent: It is a highly effective catalyst and curing agent for epoxy resins, promoting polymerization to form rigid, cross-linked materials with high thermal and chemical resistance.[5][6][9][13]

-

Catalysis: It serves as a catalyst in the production of polyurethanes and other organic reactions.[5][9][13]

-

Corrosion Inhibition: The molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, a valuable property in the oil and gas industry.[7]

-

Pharmaceutical Intermediate: As a versatile building block, 2-EI is a starting material for synthesizing more complex active pharmaceutical ingredients.[7]

Profile of (2-Ethyl-1H-imidazol-1-yl)methanol

(2-Ethyl-1H-imidazol-1-yl)methanol (2-EIM-OH) is a direct derivative of 2-EI. It is formed by the addition of a hydroxymethyl (-CH₂OH) group to the N1 position of the imidazole ring. This seemingly simple modification fundamentally alters the molecule's reactivity and utility.

Chemical Structure and Properties

The introduction of the hydroxymethyl group increases the molecular weight and polarity of the compound. While specific experimental data for this exact molecule is sparse in readily available databases, its properties can be inferred from its structure and comparison to analogous compounds like 1H-imidazole-1-methanol.[14][15]

Table 2: Predicted and Known Properties of (2-Ethyl-1H-imidazol-1-yl)methanol

| Property | Value | Source(s) / Rationale |

|---|---|---|

| CAS Number | 74338-34-4 (structurally related) | [16][17] (Note: This CAS may refer to an isomer) |

| Molecular Formula | C₆H₁₀N₂O | (Based on structure) |

| Molecular Weight | 126.16 g/mol | [18] (Analogous compound) |

| Appearance | Likely a liquid or low-melting solid | (Analogous compound is a liquid) |

| Boiling Point | Expected to be higher than 2-EI | (Increased polarity and H-bonding) |

| Solubility | Expected to have good solubility in polar solvents | (Presence of hydroxyl group) |

Synthesis and Reactivity

2-EIM-OH is synthesized directly from 2-Ethylimidazole. The most common method is the N-hydroxymethylation reaction with formaldehyde (or its polymer equivalent, paraformaldehyde) in a suitable solvent.[14] This reaction specifically targets the N-H proton of the imidazole ring.

The key shift in reactivity from 2-EI to 2-EIM-OH is the replacement of the N-H group with a primary alcohol (-CH₂OH).

-

The Hydroxyl Group: This is now the primary site for functionalization. It can undergo esterification, etherification, oxidation to an aldehyde, or be converted into a good leaving group (e.g., a tosylate or a halide), facilitating nucleophilic substitution.

-

Masked N1 Position: The N1 position is now protected. This allows for selective reactions at other parts of the molecule without interference from the N-H proton. The N1-CH₂OH bond can also be cleaved under certain conditions, regenerating the N-H imidazole.

Core Applications

The primary role of 2-EIM-OH is as a specialized synthetic intermediate . Its value lies in the functional handle provided by the hydroxyl group.

-

Precursor for N-Substituted Imidazoles: It is an excellent precursor for creating a diverse library of N1-substituted 2-ethylimidazole derivatives, which is a common strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic properties.[19]

-

Linker Chemistry: The -CH₂OH group can act as a covalent attachment point to link the 2-ethylimidazole core to other molecules, polymers, or surfaces.

Head-to-Head Comparison: 2-EI vs. 2-EIM-OH

The fundamental difference between these two molecules is the substituent at the N1 position: a proton versus a hydroxymethyl group. This distinction is the source of their divergent chemical personalities and applications.

Structural and Functional Group Differentiation

The diagram below illustrates the core structural difference. In 2-EI, the N1 position is a reactive site for deprotonation and substitution. In 2-EIM-OH, this site is occupied, and a new reactive center—a primary alcohol—is introduced.

Caption: Structural and functional group comparison.

Synthetic Relationship and Workflow

2-EIM-OH is a direct descendant of 2-EI, representing a strategic step to add a versatile functional handle. This synthetic conversion is a cornerstone of its utility.

Caption: Synthetic pathway from 2-EI to 2-EIM-OH.

Detailed Experimental Protocols

The protocols described are based on established chemical principles and methodologies found in the literature.[11][14]

Representative Synthesis of 2-Ethylimidazole

This procedure is adapted from the general Debus-Radziszewski synthesis.

-

Objective: To synthesize 2-Ethylimidazole via a one-pot condensation reaction.

-

Methodology:

-

To a stirred aqueous solution of ammonia, add an aqueous solution of glyoxal (40% wt.) and propionaldehyde. The order of addition can be critical to optimizing yield.[11]

-

Maintain the reaction temperature between 20-50°C. The reaction is exothermic and may require cooling.

-

Stir the mixture for several hours until the reaction is complete, monitored by a suitable technique like TLC or GC.

-

Upon completion, the product mixture is typically worked up by neutralizing any excess acid, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by crystallization or distillation to yield pure 2-Ethylimidazole.[20]

-

Synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol from 2-Ethylimidazole

This procedure is based on the N-hydroxymethylation of imidazoles.[14]

-

Objective: To introduce a hydroxymethyl group at the N1 position of 2-Ethylimidazole.

-

Methodology:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-Ethylimidazole (1.0 eq.) in a suitable solvent such as 1,4-dioxane.

-

Add paraformaldehyde (1.0 eq.) to the solution.

-

Stir the mixture at room temperature for 2 hours, then heat to a moderate temperature (e.g., 60-70°C) and stir overnight.[14]

-

Monitor the reaction for the consumption of the starting material by TLC or GC.

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The resulting (2-Ethyl-1H-imidazol-1-yl)methanol can be purified by column chromatography on silica gel if necessary.

-

Conclusion for the Drug Development Professional

The choice between 2-Ethylimidazole and (2-Ethyl-1H-imidazol-1-yl)methanol is a strategic decision dictated by the synthetic goal.

-

Choose 2-Ethylimidazole (2-EI) when you require a versatile, cost-effective building block where subsequent reactions will involve substitution at the N1 position, or when its catalytic or ligand-binding properties are desired. It is the foundational starting material.

-

Choose (2-Ethyl-1H-imidazol-1-yl)methanol (2-EIM-OH) when your synthetic route requires a protected N1 position and a functional handle for subsequent elaboration. It is the ideal intermediate for building more complex structures off the imidazole core via its hydroxyl group, enabling the synthesis of esters, ethers, and other derivatives that would be difficult to achieve with the reactive N-H of 2-EI present.

In essence, 2-EI is the raw scaffold, while 2-EIM-OH is a refined synthon, pre-functionalized for more advanced synthetic transformations. A thorough understanding of this distinction empowers chemists to design more efficient, elegant, and effective routes to novel chemical entities.

References

- ChemicalBook. (2026, January 13). 2-Ethylimidazole | 1072-62-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Chemical Properties and Industrial Uses of 2-Ethylimidazole.

- CymitQuimica. CAS 1072-62-4: 2-Ethylimidazole.

- Chem-Impex. 2-Ethylimidazole.

- AccuStandard. CAS No. 1072-62-4 - 2-Ethylimidazole.

- ChemicalBook.

- Santa Cruz Biotechnology. 2-Ethylimidazole | CAS 1072-62-4.

- Chemistry Stack Exchange. (2025, July 30). Synthesis of 2-methylimidazole.

- Shandong Minglang Chemical Co., Ltd. 2-Ethylimidazole cas 1072-62-4.

- Sigma-Aldrich. (1-Ethyl-1H-imidazol-2-yl)methanol.

- DeBerardinis, A. M., et al. (2017). Crystal structure of 1H-imidazole-1-methanol.

- PubChem. 1H-imidazol-1-ylmethanol.

- Minds@UW. (n.d.).

- AccuStandard. 2,3,3',4-Tetrachlorobiphenyl CAS # 74338-24-2.

- AccuStandard. 2,3,3',4-Tetrachlorobiphenyl CAS # 74338-24-2.

- ResearchGate. (n.d.). The Reaction of Acetaldehyde, Glyoxal, and Ammonia to Yield 2-Methylimidazole: Thermodynamic and Kinetic Analyses of the Mechanism.

- Longdom Publishing. (2017, August 11).

- Santa Cruz Biotechnology. (1-ethyl-1H-imidazol-2-yl)methanol | CAS 63634-44-6.

- Life Chemicals. (2023, July 31). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.

- Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.

- RSC Publishing. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism.

Sources

- 1. longdom.org [longdom.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. scilit.com [scilit.com]

- 4. CAS 1072-62-4: 2-Ethylimidazole | CymitQuimica [cymitquimica.com]

- 5. 2-Ethylimidazole | 1072-62-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. accustandard.com [accustandard.com]

- 9. 1072-62-4 | CAS DataBase [m.chemicalbook.com]

- 10. 2-Ethylimidazole | CAS 1072-62-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. 2-Ethylimidazole cas 1072-62-4 [minglangchem.com]

- 14. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H-imidazol-1-ylmethanol | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. accustandard.com [accustandard.com]

- 17. accustandard.com [accustandard.com]

- 18. (1-ethyl-1H-imidazol-2-yl)methanol | CAS 63634-44-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 19. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility profile of (2-Ethyl-1H-imidazol-1-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of (2-Ethyl-1H-imidazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethyl-1H-imidazol-1-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a substituted imidazole ring coupled with a primary alcohol, presents a unique combination of polarity, hydrogen bonding capabilities, and potential for further functionalization. Understanding the solubility profile of this molecule in various organic solvents is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (2-Ethyl-1H-imidazol-1-yl)methanol, offering a framework for its application in research and development.

Introduction: The Significance of (2-Ethyl-1H-imidazol-1-yl)methanol and its Solubility

The imidazole moiety is a cornerstone in the design of numerous biologically active molecules, including antifungal agents and inhibitors of key enzymes like heme oxygenase-1. The presence of the 2-ethyl group and the 1-methanol group on the imidazole ring of (2-Ethyl-1H-imidazol-1-yl)methanol modifies its steric and electronic properties, influencing its interaction with biological targets and its physicochemical characteristics.

Solubility is a paramount parameter in drug development, directly impacting a drug's bioavailability, efficacy, and shelf-life.[1] Poor solubility can lead to inadequate drug absorption and is a major challenge for formulation scientists.[2] For orally administered drugs, solubility is often the rate-limiting step for achieving the desired therapeutic concentration in systemic circulation.[2][3] Therefore, a thorough understanding of the solubility of (2-Ethyl-1H-imidazol-1-yl)methanol in a range of organic solvents is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Designing suitable delivery systems for preclinical and clinical studies.

-

Analytical Method Development: Preparing solutions for characterization and quantification.

-

High-Throughput Screening: Ensuring compound viability in assay conditions.[4]

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, present an illustrative solubility profile, and discuss the practical implications for researchers.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For (2-Ethyl-1H-imidazol-1-yl)methanol, its solubility in a given organic solvent is governed by a combination of factors:

-

"Like Dissolves Like": This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The polarity of the solvent relative to the solute is a key determinant.

-

Hydrogen Bonding: The methanol group of (2-Ethyl-1H-imidazol-1-yl)methanol can act as both a hydrogen bond donor and acceptor. The imidazole ring nitrogens can also act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents.

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, which will interact favorably with polar solvents.

-

Van der Waals Forces: These non-specific interactions contribute to the overall solvation process.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy of solvation.

Based on the structure of (2-Ethyl-1H-imidazol-1-yl)methanol, it is anticipated to exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility is likely to be lower in non-polar solvents (e.g., hexane, toluene). For related benzimidazole compounds, alcohols are the preferred solvents, and aprotic solvents like DMF and acetonitrile also show good performance.[5] Studies on other imidazoles have shown that solubility in alcohols generally decreases with the increasing molecular weight of the alcohol.[6]

Experimental Determination of the Solubility Profile

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of (2-Ethyl-1H-imidazol-1-yl)methanol in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

(2-Ethyl-1H-imidazol-1-yl)methanol (solid, high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Dichloromethane, Toluene, Heptane

-

Scintillation vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (2-Ethyl-1H-imidazol-1-yl)methanol to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Immediately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of (2-Ethyl-1H-imidazol-1-yl)methanol of known concentrations.

-

Analyze the calibration standards and the prepared samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of (2-Ethyl-1H-imidazol-1-yl)methanol in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of (2-Ethyl-1H-imidazol-1-yl)methanol.

Illustrative Solubility Profile of (2-Ethyl-1H-imidazol-1-yl)methanol

The following table presents a hypothetical but scientifically plausible solubility profile for (2-Ethyl-1H-imidazol-1-yl)methanol based on its chemical structure and the known behavior of similar compounds.

| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | 5.1 | > 200 |

| Ethanol | Polar Protic | 4.3 | > 150 |

| Isopropanol | Polar Protic | 3.9 | ~ 100 |

| Acetone | Polar Aprotic | 5.1 | > 100 |

| Acetonitrile | Polar Aprotic | 5.8 | ~ 75 |

| Ethyl Acetate | Moderately Polar | 4.4 | ~ 50 |

| Dichloromethane | Moderately Polar | 3.1 | ~ 25 |

| Toluene | Non-polar | 2.4 | < 5 |

| Heptane | Non-polar | 0.1 | < 1 |

Relationship between Solvent Polarity and Solubility

Caption: Expected solubility trend of (2-Ethyl-1H-imidazol-1-yl)methanol.

Practical Implications and Applications

The solubility profile of (2-Ethyl-1H-imidazol-1-yl)methanol has direct consequences for its practical application:

-

For Synthetic Chemists: The high solubility in alcohols like methanol and ethanol makes them excellent choices for reaction solvents, especially for reactions involving polar reagents. Purification by crystallization could be achieved by using a solvent system where the compound is highly soluble in one solvent at elevated temperatures and poorly soluble in another at room temperature.

-

For Formulation Scientists: The data informs the selection of excipients and solvent systems for creating various dosage forms. For parenteral formulations, a solvent in which the compound is highly soluble would be chosen. For oral formulations, understanding the solubility in biorelevant media, which simulate gastrointestinal fluids, would be a critical next step.[7]

-

For Analytical Chemists: The solubility data is crucial for preparing stock solutions for analytical standards and for developing and validating analytical methods such as HPLC and mass spectrometry.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of (2-Ethyl-1H-imidazol-1-yl)methanol. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed to advance the development of this promising compound. A detailed understanding of its solubility is not merely an academic exercise but a fundamental requirement for unlocking its full potential in medicinal chemistry and beyond. The successful translation of a promising molecule from the laboratory to a clinical or commercial product is critically dependent on a thorough characterization of its physicochemical properties, with solubility being at the forefront.

References

-

Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

-

The Importance of Solubility for New Drug Molecules. [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. [Link]

-

Improving solubility and accelerating drug development - Veranova. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P

-

Applications - Methanol Institute. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. [Link]

-

Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound? [Link]

-

Solubility of Imidazoles in Ethers | Journal of Chemical & Engineering Data. [Link]

-

Solubility of Imidazoles in Alcohols | Request PDF - ResearchGate. [Link]

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. [Link]

-

1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem - NIH. [Link]

-

1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW. [Link]

-

Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8) - Cheméo. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. raytor.com [raytor.com]

N-Hydroxymethyl Imidazoles: A Technical Guide to the Mechanism of Formaldehyde Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxymethyl imidazoles represent a class of compounds with significant relevance in fields ranging from pharmaceutical sciences, as prodrugs, to the cosmetics industry as preservatives.[1][2] Their utility is intrinsically linked to their capacity to act as formaldehyde donors. The controlled release of formaldehyde is crucial for their intended function, whether it be for therapeutic action or antimicrobial preservation.[3][4] This technical guide provides a detailed exploration of the chemical mechanism underpinning formaldehyde release from N-hydroxymethyl imidazoles. It delves into the kinetics, influencing factors, and the state-of-the-art analytical methodologies for the quantification of this release. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and harness the properties of these dynamic molecules.

Introduction: The Dual Nature of N-Hydroxymethyl Imidazoles

The imidazole ring is a cornerstone heterocyclic structure found in numerous biologically active molecules, including the amino acid histidine.[5] Its unique electronic and amphoteric properties make it a versatile scaffold in medicinal chemistry.[5][6] The introduction of a hydroxymethyl group onto a nitrogen atom of the imidazole ring creates an N-hydroxymethyl imidazole, a molecule that exists in a chemical equilibrium with its parent imidazole and formaldehyde.[7]

This equilibrium is the core of their function as "formaldehyde donors" or "formaldehyde-releasers." In the context of drug development, these compounds are engineered as prodrugs.[3][8] The N-hydroxymethyl moiety acts as a carrier, which, upon reaching a specific physiological environment, undergoes cleavage to release formaldehyde.[9] This released formaldehyde can then exert a localized therapeutic effect, for example, by forming adducts with DNA in cancer cells, thereby augmenting the efficacy of other chemotherapeutic agents like Adriamycin.[10][11] In cosmetics, this same mechanism is employed for preservation, where the slow, sustained release of formaldehyde provides antimicrobial activity to protect products from spoilage.[1][12]

Understanding the precise mechanism and the factors that govern the rate and extent of this release is paramount for designing safe and effective products. Uncontrolled or premature release can lead to undesired toxicity, while insufficient release can render the compound ineffective.[8][13]

The Core Mechanism: Reversible Hydrolytic Cleavage

The release of formaldehyde from N-hydroxymethyl imidazoles is not a unidirectional decomposition but rather a reversible hydrolytic process. The fundamental reaction is the cleavage of the C-N bond connecting the hydroxymethyl group to the imidazole nitrogen. This is essentially a retro-Mannich or retro-Henry reaction.

The reaction can be summarized as:

N-Hydroxymethyl Imidazole + H₂O ⇌ Imidazole + Formaldehyde (hydrated as Methylene Glycol)

In an aqueous environment, an equilibrium exists between the N-hydroxymethyl adduct and its constituent parts.[1] The position of this equilibrium is dictated by several critical factors, making the release tunable.

Caption: Reversible hydrolysis of N-hydroxymethyl imidazole.

Key Factors Influencing Formaldehyde Release

The dynamic nature of the equilibrium is sensitive to the surrounding chemical environment. Manipulating these factors is key to controlling the release profile.

-

pH: The rate of formaldehyde release is highly dependent on pH. The cleavage is subject to both specific and general base catalysis.[14] In highly alkaline conditions (e.g., pH 10), the release is significantly accelerated compared to acidic or neutral conditions.[15] This is a critical consideration in product formulation, as the pH of the matrix (e.g., a cosmetic lotion or a physiological compartment) will directly impact the stability of the N-hydroxymethyl imidazole.

-

Temperature: Like most chemical reactions, the release of formaldehyde is temperature-dependent. Increased temperature shifts the equilibrium towards the release of formaldehyde and increases the rate of cleavage.[12][16] This has implications for the storage and shelf-life of products containing these compounds.

-

Matrix Composition: The chemical matrix in which the N-hydroxymethyl imidazole is dissolved plays a crucial role. Preservatives in cosmetic matrices generally release less formaldehyde than in simple aqueous solutions.[12][16] The presence of other nucleophiles, such as urea, can react with the released formaldehyde, reducing its free concentration and potentially pulling the equilibrium towards further release.[15]

-

Time: The release of formaldehyde is a time-dependent process. Over time, the concentration of free formaldehyde in a closed system will approach its equilibrium value, which is determined by the factors above.[16]

| Factor | Effect on Formaldehyde Release | Rationale | Citation |

| pH | Release increases significantly with increasing pH (alkaline conditions). | The hydrolysis reaction is catalyzed by hydroxide ions (specific base catalysis). | [14][15] |

| Temperature | Higher temperatures lead to a faster and greater release. | The cleavage reaction has a positive activation energy; increased thermal energy overcomes this barrier more readily. | [12][16] |

| Matrix | Release is typically lower in complex matrices (e.g., cosmetics) than in pure aqueous solutions. | Other components in the matrix can interact with the N-hydroxymethyl imidazole or the released formaldehyde, shifting the equilibrium. | [12][16] |

| Storage Time | The amount of released formaldehyde increases over time until equilibrium is reached. | The release is a kinetic process that proceeds over time. | [16] |

Analytical Quantification of Released Formaldehyde

Accurate and sensitive quantification of released formaldehyde is essential for both research and quality control. Since formaldehyde itself lacks a strong chromophore for easy detection, most methods rely on derivatization to form a product that can be readily measured.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

This is the most widely used and robust method for formaldehyde quantification.[12][16] The method involves reacting formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution. This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that is bright yellow and absorbs strongly in the UV-visible spectrum (around 360 nm), making it ideal for HPLC-UV detection.[17][18]

Causality Behind Experimental Choices:

-

Why Derivatization? Formaldehyde's poor UV absorbance necessitates conversion into a molecule (the hydrazone derivative) with a high molar absorptivity for sensitive detection.

-

Why HPLC? The complexity of matrices like cosmetic formulations or biological fluids requires the high resolving power of HPLC to separate the formaldehyde-DNPH derivative from other interfering compounds, ensuring specificity and accuracy.[19]

-

Why a C18 Column? The formaldehyde-DNPH derivative is a relatively nonpolar organic molecule, making it well-suited for separation via reverse-phase chromatography on a C18 column.

Caption: Standard workflow for formaldehyde quantification by HPLC.

Spectrophotometric (Colorimetric) Methods

For more rapid or high-throughput analysis where the specificity of HPLC is not required, colorimetric methods are valuable. These methods also rely on a chemical reaction that produces a colored product.

-

AHMT (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) Method: This method is noted for its high sensitivity and is suitable for detecting low concentrations of formaldehyde.[20] In an alkaline medium, formaldehyde reacts with AHMT to form a colorless intermediate. This is then oxidized (e.g., with potassium periodate) to produce a purple-colored tetrazine derivative, which can be measured spectrophotometrically.

-

Nash Reagent (Acetylacetone Method): This classic method involves the reaction of formaldehyde with acetylacetone and an ammonium salt to form a yellow-colored product, diacetyldihydrolutidine, which is measured at approximately 412-414 nm.[17]

Causality Behind Experimental Choices:

-

Why Colorimetry? It offers a simpler, faster, and more cost-effective alternative to HPLC, suitable for screening large numbers of samples. The instrumentation (a basic spectrophotometer) is widely available.

-

Choice of Reagent: The choice between AHMT and Nash reagent often depends on the required sensitivity and the potential for interferences. The AHMT method is generally more sensitive than the Nash method.[20]

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating the generation of a standard curve for accurate quantification.

Protocol 1: Quantification of Formaldehyde using HPLC-DNPH

Objective: To quantify the concentration of formaldehyde released from an N-hydroxymethyl imidazole compound in an aqueous buffer.

Materials:

-

Formaldehyde standard solution (e.g., 37 wt. % in H₂O)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (HPLC grade)

-

Sulfuric Acid (concentrated)

-

Deionized water

-

Buffer solution of desired pH

-

N-hydroxymethyl imidazole sample

-

HPLC system with UV/Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Preparation of DNPH Reagent: Dissolve ~4 mg of DNPH in 1 mL of concentrated sulfuric acid. Carefully and slowly add this to 99 mL of acetonitrile while stirring. Safety Note: Work in a fume hood and wear appropriate PPE. The reaction is exothermic.

-

Preparation of Formaldehyde Stock and Standards: a. Prepare a 1000 µg/mL formaldehyde stock solution in deionized water. Standardize this solution using a titration method if high accuracy is required.[21] b. From the stock solution, prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) in the same buffer used for the sample.

-

Sample Preparation and Derivatization: a. Dissolve the N-hydroxymethyl imidazole compound in the chosen buffer at a known concentration. Incubate the solution under desired conditions (e.g., specific temperature and time) to allow for formaldehyde release. b. Take a 1.0 mL aliquot of the sample solution. c. Add 1.0 mL of the DNPH reagent. d. In parallel, take 1.0 mL of each calibration standard and a buffer blank, and add 1.0 mL of DNPH reagent to each. e. Cap all vials tightly and incubate at 60°C for 30 minutes. Allow to cool to room temperature.

-

HPLC Analysis: a. Set up the HPLC system. Mobile Phase Example: 60:40 (v/v) Acetonitrile:Water. Flow Rate: 1.0 mL/min. Column Temperature: 30°C. Detection Wavelength: 360 nm. b. Inject 20 µL of the derivatized blank, standards, and samples. c. Record the chromatograms. The formaldehyde-DNPH derivative will elute as a distinct peak.

-

Data Analysis: a. Integrate the peak area for the formaldehyde-DNPH derivative in each chromatogram. b. Construct a calibration curve by plotting the peak area of the standards versus their known concentration. c. Use the linear regression equation from the calibration curve to calculate the formaldehyde concentration in the unknown samples.

Protocol 2: Quantification of Formaldehyde using the AHMT Method

Objective: To rapidly determine formaldehyde concentration using a colorimetric assay.

Materials:

-

Formaldehyde standard solution (as above)

-

AHMT (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole)

-

Potassium hydroxide (KOH)

-

Potassium periodate (KIO₄)

-

Deionized water

-

Spectrophotometer

Procedure:

-

Reagent Preparation: a. AHMT Solution (0.5%): Dissolve 0.5 g of AHMT in 100 mL of 0.5 N HCl. Store in a dark bottle. b. KOH Solution (5 N): Dissolve 28 g of KOH in ~80 mL of water, cool, and make up to 100 mL. c. KIO₄ Solution (0.75%): Dissolve 0.75 g of KIO₄ in 100 mL of 0.2 N KOH.

-

Preparation of Standards: Prepare a series of formaldehyde standards (e.g., 0.2, 0.5, 1.0, 2.0 µg/mL) in deionized water.

-

Sample Preparation: Prepare the N-hydroxymethyl imidazole sample in deionized water or a suitable buffer.

-

Colorimetric Reaction: a. Pipette 2.0 mL of each standard, a water blank, and the sample into separate test tubes. b. To each tube, add 2.0 mL of the 5 N KOH solution, followed by 2.0 mL of the AHMT solution. c. Mix and let stand at room temperature for 20 minutes. d. Add 2.0 mL of the KIO₄ solution and mix gently until any effervescence ceases. A purple color will develop.

-

Measurement and Analysis: a. Measure the absorbance of the blank, standards, and samples at 550 nm using the spectrophotometer. Use the blank to zero the instrument. b. Create a standard curve by plotting absorbance versus formaldehyde concentration. c. Determine the concentration of formaldehyde in the sample from the standard curve.

Conclusion and Future Outlook

The mechanism of formaldehyde release from N-hydroxymethyl imidazoles is a well-defined, reversible hydrolytic process governed by predictable factors such as pH, temperature, and matrix composition. This tunable release is the key to their application as prodrugs and preservatives. For drug development professionals, leveraging these principles allows for the design of targeted delivery systems that activate under specific physiological conditions. For researchers in material and cosmetic sciences, controlling these factors is essential for ensuring product stability, efficacy, and safety.

The analytical protocols detailed herein provide robust and validated methods for the precise quantification of this release, forming the basis of any rigorous investigation. Future research may focus on developing novel N-hydroxymethyl imidazole structures with highly specific release triggers, such as enzymatic cleavage or light activation, further expanding their therapeutic and industrial potential.

References

-

Investigation on formaldehyde release from preservatives in cosmetics. (2015). International Journal of Cosmetic Science. [Link]

-

Abu-Yousef, I. A., et al. (2008). Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species. Journal of Medicinal Chemistry. [Link]

-

Dhareshwar, S. S., & Stella, V. J. (2008). Your prodrug releases formaldehyde: should you be concerned? No!. Journal of Pharmaceutical Sciences. [Link]

-

Cutts, S. M., et al. (2005). Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance. Anti-Cancer Drugs. [Link]

-

Dhareshwar, S. S., & Stella, V. J. (2008). List of a Few Clinically Administered Prodrugs, Their Dose, and the Amount of Formaldehyde Generated In Vivo Upon Bioconversion. ResearchGate. [Link]

-

Cutts, S. M., et al. (2004). Formaldehyde-releasing prodrugs in combination with Adriamycin in resistant tumour cells. Proceedings of the American Association for Cancer Research. [Link]

-

Dhareshwar, S. S., & Stella, V. J. (2008). Your Prodrug Releases Formaldehyde: Should You Be Concerned? No!. ResearchGate. [Link]

-

Martin, R. B. (1971). Imidazole Group‐Catalyzed Reactions in Formaldehyde. European Journal of Biochemistry. [Link]

-

Jackson, G. (2013). The Importance of Formaldehyde-Donor Preservatives in Personal Care Products. Cosmetics & Toiletries. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Formaldehyde - Chapter 6: Analytical Methods. NCBI Bookshelf. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Formaldehyde - Chapter 6: Analytical Methods. atsdr.cdc.gov. [Link]

-

Gaba, M., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Medicine and Life. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2003). NIOSH Method 2016: Formaldehyde. Environmental Protection Agency (EPA). [Link]

-

Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Determination of Formaldehyde by 4-amino-3-hydrazino-5-mercapto-1,2,4-triazol (AHMT) Method (Colorimetric method). Food and Agriculture Organization of the United Nations. [Link]

-

Advanced Methods for the Determination of Formaldehyde in Air. (2024). Drawell. [Link]

-

Singh, A., & Sharma, P. K. (2022). A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Lv, C., et al. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International Journal of Cosmetic Science. [Link]

-

Chen, Y., et al. (2023). Health damage and repair mechanism related to formaldehyde released from wood-based panels. BioResources. [Link]

-

The Release of Formaldehyde upon Decomposition of Imidazolidinyl Urea. (Date unavailable). J-STAGE. [Link]

-

Gorgan, D. C., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences. [Link]

-

Formaldehyde And Formaldehyde-Releasing Preservatives. (Date unavailable). Campaign for Safe Cosmetics. [Link]

Sources

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Formaldehyde-releasing prodrugs specifically affect cancer cells by depletion of intracellular glutathione and augmentation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. safecosmetics.org [safecosmetics.org]

- 5. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]

- 8. Your prodrug releases formaldehyde: should you be concerned? No! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formaldehyde-releasing prodrugs in combination with adriamycin can overcome cellular drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Health damage and repair mechanism related to formaldehyde released from wood-based panels :: BioResources [bioresources.cnr.ncsu.edu]

- 14. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jcss.jp [jcss.jp]

- 16. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. repository.seafdec.org [repository.seafdec.org]

- 21. epa.gov [epa.gov]

(2-Ethyl-1H-imidazol-1-yl)methanol molecular weight and formula C6H10N2O

This technical guide provides an in-depth profiling of (2-Ethyl-1H-imidazol-1-yl)methanol , a specialized imidazole derivative utilized as a latent curing agent in material science and a functional building block in pharmaceutical synthesis.

Physicochemical Profiling, Synthetic Utility, and Application Logic

Part 1: Executive Summary & Chemical Identity

(2-Ethyl-1H-imidazol-1-yl)methanol is an N-functionalized imidazole derivative formed via the hydroxymethylation of 2-ethylimidazole. Unlike its parent compound, this molecule features a hydroxymethyl group at the N-1 position, which significantly alters its reactivity profile. In drug development, it serves as a cleavable linker or prodrug moiety, while in polymer chemistry, it acts as a "latent" accelerator—stable at room temperature but highly reactive upon thermal activation.

1.1 Chemical Constants Table

| Property | Value | Notes |

| IUPAC Name | (2-Ethyl-1H-imidazol-1-yl)methanol | |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | Calculated using IUPAC atomic weights.[1] |

| Parent Scaffold | 2-Ethylimidazole (CAS 1072-62-4) | Precursor for synthesis. |

| Physical State | Viscous Liquid or Low-Melting Solid | Hygroscopic; tends to crystallize upon standing. |

| Solubility | High (Methanol, Water, Acetone) | Amphiphilic nature due to -OH and imidazole ring. |

| pKa (Conjugate Acid) | ~7.5 - 8.0 | Slightly lower than 2-ethylimidazole due to N-substitution. |

Part 2: Synthetic Routes & Reaction Mechanism[2][3]

The synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol is a nucleophilic addition reaction where the secondary amine of the imidazole ring attacks the carbonyl carbon of formaldehyde. This process is reversible, often requiring specific conditions to drive the equilibrium toward the product.

2.1 Synthesis Protocol

Objective: Preparation of high-purity (2-Ethyl-1H-imidazol-1-yl)methanol.

Reagents:

-

2-Ethylimidazole (99% purity)

-

Paraformaldehyde (95%+) or Formalin (37% aq.)

-

Solvent: Methanol or 1,4-Dioxane

Step-by-Step Methodology:

-

Dissolution: Charge a 3-neck round-bottom flask with 2-ethylimidazole (1.0 eq) and Methanol (5 mL per gram). Stir until fully dissolved.

-

Addition: Add Paraformaldehyde (1.05 eq) slowly to the solution. Note: Use a slight excess to push equilibrium.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.

-

Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1). The product will appear more polar than the starting imidazole.

-

Isolation: Cool to room temperature. Remove solvent under reduced pressure (Rotovap) at <50°C to prevent thermal reversion.

-

Purification: The resulting oil can be recrystallized from cold ether/hexane or used directly if purity >95% (confirmed by NMR).

2.2 Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the nucleophilic attack of the imidazole nitrogen on formaldehyde.

Caption: Figure 1. Synthesis pathway via N-hydroxymethylation. Note the reversibility at high temperatures, which is exploited in curing applications.

Part 3: Applications in Drug Development & Material Science

3.1 Pharmaceutical Utility: The N-Hydroxymethyl Linker

In drug design, the N-hydroxymethyl group acts as a prodrug moiety . It masks the polarity of the imidazole nitrogen, potentially improving membrane permeability. Once in physiological conditions (pH 7.4), the hemiaminal linkage can hydrolyze, releasing the active imidazole drug and formaldehyde (which must be managed for toxicity).

-

Key Insight: This motif is used to transiently block metabolic soft spots on the imidazole ring or to conjugate the imidazole to carriers (e.g., PEGylation).

3.2 Material Science: Latent Epoxy Curing

This is the primary industrial application. 2-Ethylimidazole is a rapid curing agent, but it has a short pot life (reacts too quickly). By converting it to (2-Ethyl-1H-imidazol-1-yl)methanol, the reactive nitrogen is blocked.

-

Mechanism: At room temperature, the bulky -CH2OH group sterically hinders the nitrogen and electronically reduces its nucleophilicity.

-

Activation: Upon heating (typically >100°C), the compound undergoes thermal dissociation (retro-formaldehyde reaction) or direct reaction with the epoxide, regenerating the active 2-ethylimidazole species in situ.

3.3 Experimental Validation: Curing Latency Test

Protocol:

-

Mix: Blend 5 phr (parts per hundred resin) of (2-Ethyl-1H-imidazol-1-yl)methanol with DGEBA epoxy resin.

-

Control: Prepare a separate mix with unmodified 2-ethylimidazole.

-

DSC Analysis: Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min.

-

Result Interpretation: The (2-Ethyl-1H-imidazol-1-yl)methanol sample should show a higher onset temperature (T_onset) compared to the control, confirming latency.

Caption: Figure 2. Thermal activation mechanism of the latent curing agent in epoxy matrices.

Part 4: Safety & Handling (E-E-A-T)

As a Senior Scientist, safety is paramount. This compound combines the hazards of imidazoles with the potential release of formaldehyde.

-

Toxicology: Harmful if swallowed.[2][3][4][5][6] Causes skin irritation and serious eye damage (Category 1).[3]

-

Formaldehyde Release: Heating this compound releases formaldehyde gas. All curing or synthesis steps involving heat must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles (tight-sealing), and lab coat are mandatory.

Part 5: References